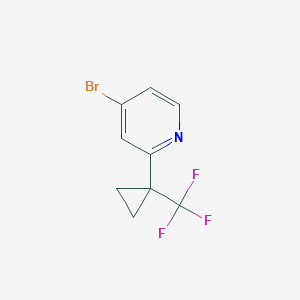

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Descripción general

Descripción

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound with the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol.

Métodos De Preparación

The synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at position 4 undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using boronic acids/esters. Representative conditions and outcomes:

Key Observations :

-

Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation kinetics .

-

Nickel catalysts with mixed ligands (e.g., dppp/dppf) reduce reaction time and improve yields .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring permits nucleophilic displacement of bromine under specific conditions:

Amidation

| Nucleophile | Base | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|---|

| Piperidine | Cs₂CO₃ | DMF | 100°C | 68% | 4-Piperidinyl-substituted analog | |

| Morpholine | KOtBu | Toluene | 120°C | 73% | 4-Morpholinyl derivative |

Mechanistic Note :

-

Steric hindrance from the trifluoromethylcyclopropyl group reduces reaction rates compared to unsubstituted pyridines .

Radical-Mediated Transformations

The C–Br bond participates in radical borylation under photoredox conditions:

| Reagent | Catalyst | Light Source | Yield | Product | Source |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron | Ir(ppy)₃, NiCl₂(dtbbpy) | Blue LED | 65% | 4-Borylated pyridine derivative |

Conditions :

Bromine-to-Azide Conversion

| Reagent | Solvent | Temperature | Yield | Application | Source |

|---|---|---|---|---|---|

| NaN₃, CuI | DMSO | 90°C | 85% | Click chemistry precursors |

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs >200°C, releasing HF due to trifluoromethyl group degradation .

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) induces cyclopropane ring opening .

Comparative Reactivity

A comparison with related bromopyridines highlights electronic and steric effects:

| Compound | Suzuki Coupling Yield | Nucleophilic Substitution Yield |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)pyridine | 89% | 81% |

| This compound | 76% | 68% |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced through nucleophilic substitution, enabling the introduction of different functional groups.

- Oxidation and Reduction Reactions : Under specific conditions, this compound can undergo oxidation and reduction, leading to various derivatives.

- Coupling Reactions : It is often utilized in reactions such as the Suzuki–Miyaura coupling for forming carbon-carbon bonds, which are vital in constructing complex molecular architectures.

Biology

The biological applications of this compound are currently under investigation. Researchers are exploring its potential interactions with biomolecules, which could lead to the discovery of new biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate or active ingredient. Its structural features may contribute to the development of novel therapeutic agents. The ongoing research aims to identify its efficacy and safety profiles in various biological systems.

Industry

The compound is also relevant in industrial applications, particularly in the development of new materials and chemical processes. Its unique properties can be harnessed for creating advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound is known to enhance its lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can be compared with other similar compounds, such as:

2-Bromo-4-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the trifluoromethyl group.

4-Bromo-2-(2-fluoropropan-2-yl)pyridine: This compound has a different substituent on the pyridine ring.

Actividad Biológica

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl cyclopropyl group. The presence of these functional groups significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The trifluoromethyl group enhances lipophilicity, which may improve the binding affinity to various biological targets.

- Electrophilic Properties : The bromine atom can participate in nucleophilic substitution reactions, potentially allowing the compound to interact with nucleophiles in biological systems.

- Metabolic Stability : The unique structure may confer resistance to metabolic degradation, prolonging its action in vivo.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its mechanism likely involves interference with bacterial cell wall synthesis, similar to other compounds with bromine substitutions.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with structural similarities to this compound show promising cytotoxic effects against various cancer cell lines. Although specific IC50 values for this compound are not well-documented, related compounds have demonstrated effective inhibition of cell proliferation at low concentrations.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that electron-withdrawing groups (EWGs), such as bromine and trifluoromethyl, enhance the biological activity of pyridine derivatives. Modifications to the substituents can significantly affect the compound's reactivity and interaction with biological macromolecules.

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Potentially significant | Not extensively documented |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Moderate | IC50 < 650 nM |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | Significant | IC50 values between 0.11–1.47 μM |

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Antimicrobial Studies : A study indicated that derivatives of nitrophenol compounds exhibited promising antibacterial effects against resistant strains of bacteria, suggesting that modifications similar to those seen in this compound could yield effective antimicrobial agents.

- Cytotoxicity Assessment : Research on related compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

- Mechanistic Insights : A study demonstrated that the structural modifications in related compounds could lead to enhanced activity against specific targets, providing insights into how similar alterations might affect the efficacy of this compound .

Propiedades

IUPAC Name |

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYRTYGOUARIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.